molecular formula C20H24N2O6 B6034528 tert-butyl 4-[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]-1-piperazinecarboxylate

tert-butyl 4-[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]-1-piperazinecarboxylate

Cat. No. B6034528
M. Wt: 388.4 g/mol
InChI Key: GPDNJHSBGGRUEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]-1-piperazinecarboxylate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]-1-piperazinecarboxylate is not fully understood. However, it has been proposed that the compound may exert its anticancer activity by inhibiting the activity of enzymes such as histone deacetylases (HDACs) and topoisomerases. It may also induce apoptosis in cancer cells by activating the caspase cascade. In the case of neuroprotection, the compound may act by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Tert-butyl 4-[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]-1-piperazinecarboxylate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using tert-butyl 4-[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]-1-piperazinecarboxylate in lab experiments is its potential as a lead compound for drug development. The compound has shown promising anticancer and neuroprotective activity, which may lead to the development of novel drugs for the treatment of cancer and neurodegenerative diseases. However, one limitation of using the compound in lab experiments is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of tert-butyl 4-[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]-1-piperazinecarboxylate. One direction is to further investigate the mechanism of action of the compound in cancer cells and the brain. This may lead to the identification of new targets for drug development. Another direction is to optimize the synthesis method of the compound to improve its yield and purity. Additionally, the compound may be studied for its potential applications in other fields such as agriculture and material science.

Synthesis Methods

The synthesis of tert-butyl 4-[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]-1-piperazinecarboxylate involves the reaction of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with tert-butyl 4-aminopiperazine-1-carboxylate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions for several hours. The resulting product is purified by column chromatography or recrystallization.

Scientific Research Applications

Tert-butyl 4-[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]-1-piperazinecarboxylate has been studied for its potential applications in various fields such as drug development, cancer therapy, and neuroscience. The compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been studied for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

tert-butyl 4-(8-methoxy-2-oxochromene-3-carbonyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6/c1-20(2,3)28-19(25)22-10-8-21(9-11-22)17(23)14-12-13-6-5-7-15(26-4)16(13)27-18(14)24/h5-7,12H,8-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDNJHSBGGRUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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